SARS-CoV-2 nsp13-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

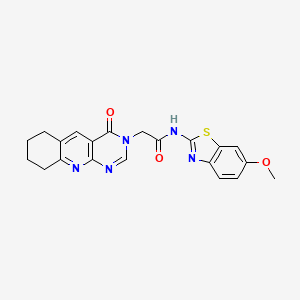

Molecular Formula |

C21H19N5O3S |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-3-yl)acetamide |

InChI |

InChI=1S/C21H19N5O3S/c1-29-13-6-7-16-17(9-13)30-21(24-16)25-18(27)10-26-11-22-19-14(20(26)28)8-12-4-2-3-5-15(12)23-19/h6-9,11H,2-5,10H2,1H3,(H,24,25,27) |

InChI Key |

WAXRZBWQKTYUPV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C=NC4=C(C3=O)C=C5CCCCC5=N4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide on the Mechanism of Action of SARS-CoV-2 nsp13 Inhibitors

A Note on Nomenclature: The specific compound "SARS-CoV-2 nsp13-IN-6" was not identified in a comprehensive review of current scientific literature. This guide will therefore focus on well-characterized inhibitors of the SARS-CoV-2 nsp13 helicase, with a primary focus on FPA-124, to provide a detailed technical overview for researchers, scientists, and drug development professionals.

Introduction to SARS-CoV-2 nsp13 as a Therapeutic Target

The Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) genome encodes for 16 non-structural proteins (nsps) that are essential for viral replication and transcription.[1] Among these, nsp13, a helicase, is a critical component of the viral replication-transcription complex (RTC).[1] Nsp13 is a multi-domain protein belonging to the superfamily 1B (SF1B) of helicases.[1][2] It utilizes the energy from nucleoside triphosphate (NTP) hydrolysis to unwind double-stranded DNA or RNA in a 5' to 3' direction.[1][3] Additionally, nsp13 possesses RNA 5'-triphosphatase activity, which is implicated in the capping of viral RNA.[1]

The nsp13 protein is highly conserved across coronaviruses, with the SARS-CoV-2 nsp13 sharing 99.8% sequence identity with its SARS-CoV homologue.[1] Its indispensable role in the viral life cycle and high degree of conservation make it a promising target for the development of broad-spectrum antiviral therapeutics.[1][4]

Mechanism of Action of SARS-CoV-2 nsp13

The enzymatic functions of nsp13 are central to viral RNA synthesis. Its primary role is to unwind structured RNA intermediates that are formed during viral replication and transcription. This process is fueled by the hydrolysis of NTPs, with a preference for ATP.[5] The energy released from this hydrolysis induces conformational changes in the helicase, allowing it to translocate along the nucleic acid strand and separate the duplex.[3] This action is crucial for the progression of the RNA-dependent RNA polymerase (nsp12), which is also part of the RTC.[3][6]

The interaction between nsp12 and nsp13 has been shown to enhance the unwinding and ATPase activities of nsp13.[6] The coordinated action of these proteins ensures the efficient replication and transcription of the viral genome.

Small Molecule Inhibitors of nsp13

Several small molecules have been identified as inhibitors of SARS-CoV-2 nsp13 through high-throughput screening and drug repurposing efforts. This section details the quantitative data for some of these compounds.

FPA-124 was identified as a novel inhibitor of nsp13 helicase activity through a fluorescence resonance energy transfer (FRET)-based high-throughput screen of over 5,000 pharmaceuticals.[1][7] In the same study, suramin and related compounds also demonstrated inhibitory effects on nsp13.[1][7] It is important to note that suramin has been reported to inhibit multiple viral proteins, including the RNA-dependent RNA polymerase (RdRp), which may complicate the attribution of its antiviral effects to a single mechanism.[6][8]

Through virtual screening of approximately 970,000 chemical compounds targeting the ATP-binding site of nsp13, lumacaftor and cepharanthine were identified as inhibitors of the helicase's ATPase activity.[4][9] Cepharanthine, in particular, has been noted for its potential synergistic targeting of nsp13 within the viral replication complex.[4][9]

The following tables summarize the in vitro efficacy and cell-based antiviral activity of selected nsp13 inhibitors.

| Compound | Assay Type | Target | IC50 (µM) | Source |

| Lumacaftor | ATPase Activity | SARS-CoV-2 nsp13 | 300 | [4][10] |

| Cepharanthine | ATPase Activity | SARS-CoV-2 nsp13 | 400 | [4][10] |

Table 1: In Vitro Inhibition of SARS-CoV-2 nsp13 ATPase Activity.

| Compound | Cell Line | EC50 (µM) | CC50 (µM) | Source |

| FPA-124 | Vero E6 | 1.8 | > 10 | [1] |

| Suramin | Vero E6 | 1.1 | > 10 | [1] |

| Suramin | Calu-3 | Not Reported | Not Reported | [5] |

| Cepharanthine | Vero E6 | 0.4 | Not Reported | [11] |

Table 2: Antiviral Activity and Cytotoxicity of nsp13 Inhibitors.

Experimental Protocols

The identification and characterization of nsp13 inhibitors rely on robust biochemical and cell-based assays. The methodologies for two key in vitro assays are detailed below.

This assay is suitable for high-throughput screening and directly measures the unwinding activity of nsp13.[1]

Principle: A nucleic acid substrate is created by annealing a fluorophore-labeled oligonucleotide to a complementary strand containing a quencher molecule. The substrate is designed with a 5' single-stranded overhang, which is required for nsp13 to load onto the nucleic acid.[1] In the annealed state, the proximity of the fluorophore and quencher results in fluorescence resonance energy transfer (FRET), leading to a low fluorescence signal. When nsp13 unwinds the duplex, the fluorophore and quencher are separated, causing an increase in fluorescence. A competitor oligonucleotide (trap) is included to prevent the re-annealing of the unwound strands.[1]

Methodology:

-

Compound Plating: Test compounds are dispensed into 384-well plates.[1]

-

Enzyme-Compound Incubation: A solution containing purified SARS-CoV-2 nsp13 is added to the wells and incubated with the compounds for a short period (e.g., 10 minutes) to allow for binding.[1]

-

Reaction Initiation: The reaction is started by the addition of a substrate solution containing the FRET-based nucleic acid substrate, ATP, and a trap oligonucleotide.[1]

-

Data Acquisition: Fluorescence readings are taken at regular intervals (e.g., every 90 seconds) to measure the initial reaction velocity.[1]

-

Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. The inhibitory effect of the compounds is determined by comparing the reaction rates in the presence of the compound to control wells (e.g., DMSO only).[1]

References

- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Coronaviruses SARS-CoV, MERS-CoV, and SARS-CoV-2 helicase inhibitors: a systematic review of invitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Drug repurposing screen to identify inhibitors of the RNA polymerase (nsp12) and helicase (nsp13) from SARS-CoV-2 replication and transcription complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The brief overview, antivirus and anti-SARS-CoV-2 activity, quantitative methods, and pharmacokinetics of cepharanthine: a potential small-molecule drug against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Binding Affinity of Inhibitors to SARS-CoV-2 Nsp13 Helicase

For Researchers, Scientists, and Drug Development Professionals

The SARS-CoV-2 non-structural protein 13 (Nsp13) is a crucial enzyme for viral replication and a prime target for antiviral drug development. This helicase, a member of the superfamily 1B, utilizes the energy from nucleotide triphosphate (NTP) hydrolysis to unwind double-stranded RNA and DNA, a critical step in the viral replication and transcription process.[1][2] Its high degree of conservation across coronaviruses makes it an attractive target for broad-spectrum antiviral agents.[3][4] This guide provides a detailed overview of the binding affinities of various inhibitors to the Nsp13 helicase, the experimental methods used to determine these interactions, and the signaling pathways influenced by this viral enzyme.

Quantitative Binding Affinity of Nsp13 Inhibitors

A variety of small molecules have been identified as inhibitors of the SARS-CoV-2 Nsp13 helicase, targeting either its helicase (unwinding) activity or its ATPase activity. The binding affinities of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) or dissociation constant (Kd). Below is a summary of the quantitative data for a selection of these inhibitors.

| Inhibitor Class | Inhibitor Name | Target Activity | Binding Affinity (IC50/Kd) | Notes |

| Flavonoids | Myricetin | Unwinding | IC50 in the nanomolar range[5] | Noncompetitive inhibitor with respect to ATP[5] |

| Quercetin | Unwinding | IC50 in the nanomolar range[5] | ||

| Kaempferol | Unwinding | IC50 in the nanomolar range[5] | ||

| Baicalein | Unwinding | Low micromolar IC50[5] | ||

| Licoflavone C | Unwinding | Low micromolar IC50[5] | Unique interaction pattern suggested by computational studies[5] | |

| Suramin-related | Suramin-related compounds | Helicase | Apparent IC50 < 30 µM[6] | Identified from a screen of previously characterized pharmaceuticals[6] |

| Other Small Molecules | FPA-124 | Helicase | Apparent IC50 < 30 µM[6] | Identified from a high-throughput screen[6] |

| PF-03715455 | Unwinding & ATPase | Micromolar range IC50 for both activities[7] | Identified through a multi-site in silico drug repurposing approach[7] | |

| Bananin | ATPase | EC50 < 10 µM in cell culture[3] | Noncompetitive inhibitor with respect to ATP and nucleic acids[3] | |

| SSYA10-001 | Helicase | - | Binds to the RecA2 domain[3] | |

| Chromone-4c | Helicase | - | Binds to the same pocket in the RecA2 domain as SSYA10-001[3] | |

| N-oxide containing compounds | ATPase & Binding | ATPase IC50 < 50 µM, SPR Kd < 10 µM[8] | One analog showed an IC50 of 14 µM in the ATPase assay[8] | |

| Various small molecules | ATPase | IC50 values ranging from 6 ± 0.5 to 50 ± 6 μM[2][9] | Discovered from a library of 5000 small molecules[2][9] |

Experimental Protocols for Determining Binding Affinity

Several robust experimental assays are employed to characterize the binding and inhibitory activity of compounds against Nsp13 helicase.

This high-throughput assay is used to monitor the unwinding activity of Nsp13 in real-time.[6][10][11]

-

Principle: A DNA or RNA substrate is designed with a fluorophore and a quencher on opposite strands. When the substrate is in a double-stranded form, the proximity of the quencher dampens the fluorescence of the fluorophore. Upon unwinding by Nsp13, the strands separate, leading to an increase in fluorescence.

-

Substrate Design: A common substrate consists of a 35-nucleotide DNA strand hybridized to a 15-nucleotide complementary strand, creating a 20-nucleotide 5' single-stranded overhang. This overhang is necessary for the helicase to load onto the substrate.[6]

-

Procedure:

-

The FRET substrate is incubated with the purified Nsp13 enzyme in a suitable reaction buffer.

-

The inhibitor compound at various concentrations is added to the reaction mixture.

-

The unwinding reaction is initiated by the addition of ATP.

-

The fluorescence intensity is monitored over time using a plate reader.

-

The rate of unwinding is calculated from the initial linear phase of the fluorescence increase.

-

IC50 values are determined by plotting the unwinding rate against the inhibitor concentration.

-

These assays measure the ATP hydrolysis activity of Nsp13, which is coupled to its helicase function.

-

Colorimetric Malachite Green Assay: [12]

-

Principle: This method quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis. The Pi forms a complex with malachite green and molybdate, which can be measured colorimetrically.

-

Procedure:

-

Nsp13 is incubated with the inhibitor and ATP in a reaction buffer containing MgCl2.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A malachite green/molybdate reagent is added to stop the reaction and develop the color.

-

The absorbance is measured, and the amount of Pi released is calculated from a standard curve.

-

-

-

Bioluminescence-Based Assay: [2]

-

Principle: These assays use a coupled enzyme system to detect the amount of ATP remaining or ADP produced. For example, the remaining ATP can be used by luciferase to generate light, which is inversely proportional to the ATPase activity.

-

Procedure:

-

Nsp13 is incubated with the inhibitor and ATP.

-

After the reaction, a reagent containing luciferase and luciferin is added.

-

The resulting luminescence is measured, and the ATPase activity is determined.

-

-

SPR is a label-free technique used to measure the direct binding affinity and kinetics of an inhibitor to Nsp13.[8]

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte (inhibitor) binds to a ligand (Nsp13) immobilized on the chip.

-

Procedure:

-

Purified Nsp13 is immobilized on an SPR sensor chip.

-

A solution containing the inhibitor at various concentrations is flowed over the chip surface.

-

The binding and dissociation of the inhibitor are monitored in real-time as changes in the SPR signal.

-

The association (kon) and dissociation (koff) rate constants are determined, and the dissociation constant (Kd) is calculated (Kd = koff/kon).

-

Visualization of Experimental Workflow and Signaling Pathways

Caption: A flowchart of the FRET-based assay to screen for Nsp13 helicase inhibitors.

SARS-CoV-2 Nsp13 has been shown to interfere with the host's innate immune signaling pathways.

Caption: Nsp13 interferes with host immunity via miR-146a and autophagy pathways.

Mechanism of Action of Nsp13 Inhibitors

Inhibitors of Nsp13 can act through various mechanisms:

-

ATP-Competitive Inhibition: Some inhibitors may bind to the highly conserved ATP-binding pocket of Nsp13, directly competing with ATP and preventing the energy-providing hydrolysis step.

-

Noncompetitive Inhibition: Several identified inhibitors, such as certain flavonoids and bananin, act as noncompetitive inhibitors with respect to ATP.[3][5] This suggests they bind to an allosteric site on the enzyme, a location other than the ATP-binding site. Binding to an allosteric site can induce a conformational change in the enzyme that reduces its catalytic efficiency.

-

Nucleic Acid Binding Inhibition: Inhibitors may also function by binding to the nucleic acid binding channel of Nsp13, thereby preventing the enzyme from engaging with its RNA or DNA substrate.

-

Inhibition of Conformational Changes: The helicase function involves significant conformational changes within the protein. Inhibitors could potentially bind to and stabilize a specific conformation, thus preventing the dynamic movements required for unwinding.

Computational studies have been instrumental in predicting potential binding sites, including both orthosteric and allosteric pockets, which can guide the rational design of new and more potent inhibitors.[5][9][13]

Conclusion

The SARS-CoV-2 Nsp13 helicase is a well-validated target for the development of antiviral therapeutics. A growing number of small molecule inhibitors have been identified with varying potencies and mechanisms of action. The experimental protocols detailed in this guide provide a robust framework for the continued discovery and characterization of novel Nsp13 inhibitors. Furthermore, understanding the interplay between Nsp13 and host signaling pathways opens up new avenues for therapeutic intervention, not only by directly inhibiting viral replication but also by modulating the host's immune response to the infection. Future research will likely focus on optimizing the potency and pharmacokinetic properties of these inhibitors for clinical development.

References

- 1. The stalk domain of SARS-CoV-2 NSP13 is essential for its helicase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic Characterization of SARS-CoV-2 nsp13 ATPase Activity and Discovery of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toward wide-spectrum antivirals against coronaviruses: Molecular characterization of SARS-CoV-2 NSP13 helicase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential phytochemical inhibitors of SARS-CoV-2 helicase Nsp13: a molecular docking and dynamic simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting SARS-CoV-2 nsp13 Helicase and Assessment of Druggability Pockets: Identification of Two Potent Inhibitors by a Multi-Site In Silico Drug Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring SARS-CoV-2 Nsp13 helicase binding activity using expanded genetic code techniques - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]

- 11. Monitoring SARS-CoV-2 Nsp13 helicase binding activity using expanded genetic code techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Identification of Potential inhibitors of the SARS-CoV-2 NSP13 Helicase via Structure-Based Ligand Design, Molecular Docking and Nonequilibrium Alchemical Simulations [flore.unifi.it]

Technical Guide: Discovery and Synthesis of a SARS-CoV-2 nsp13 Inhibitor

It appears that "SARS-CoV-2 nsp13-IN-6" is not a publicly documented inhibitor. As such, this technical guide provides a representative overview of the discovery and synthesis of a hypothetical potent inhibitor, drawing upon established methodologies for targeting the SARS-CoV-2 non-structural protein 13 (nsp13) helicase. The data and protocols are based on findings from the provided search results on various nsp13 inhibitors.

This document outlines the comprehensive process for the identification, synthesis, and characterization of a novel inhibitor targeting the SARS-CoV-2 nsp13 helicase, a critical enzyme for viral replication.

Introduction to SARS-CoV-2 nsp13 as a Drug Target

The SARS-CoV-2 virus, the causative agent of COVID-19, relies on a complex machinery of proteins for its replication and transcription.[1] Among these, the non-structural protein 13 (nsp13) is a helicase essential for unwinding double-stranded RNA, a crucial step in viral RNA synthesis.[2][3] Nsp13 is a highly conserved protein among coronaviruses, making it an attractive target for the development of broad-spectrum antiviral drugs.[4][5][6][7] The enzyme possesses both helicase and RNA 5'-triphosphatase activities, both of which are vital for the viral life cycle.[3] Inhibition of nsp13's enzymatic functions is a promising strategy to disrupt viral replication.

Discovery of nsp13 Inhibitors

The discovery of novel nsp13 inhibitors often employs a combination of computational and experimental approaches. A common strategy involves high-throughput virtual screening (HTvS) of large chemical libraries to identify compounds that are predicted to bind to the enzyme's active site.

Synthesis of a Potential nsp13 Inhibitor

While the synthesis of natural compounds like flavonoids is complex, a generalized synthetic workflow for a novel small molecule inhibitor is outlined below. This process typically involves a multi-step synthesis to achieve the final active compound.

References

- 1. Coronavirus - Wikipedia [en.wikipedia.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

Characterization of SARS-CoV-2 Nsp13 Helicase and Its Inhibition: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "nsp13-IN-6" yielded no publicly available data. This technical guide therefore focuses on the biochemical and biophysical characterization of the non-structural protein 13 (nsp13) helicase from SARS-CoV-2 as a crucial antiviral target. To illustrate the principles and methodologies of inhibitor characterization, this document uses SSYA10-001 , a known inhibitor of coronavirus helicases, as a case study.

Executive Summary

The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase essential for viral replication, making it a prime target for the development of broad-spectrum antiviral therapeutics.[1][2] Nsp13, a member of the Superfamily 1 (SF1) helicases, utilizes the energy from ATP hydrolysis to unwind double-stranded RNA and DNA in a 5' to 3' direction.[3] Understanding the biochemical and biophysical properties of nsp13 and the mechanism of its inhibitors is critical for the rational design of novel antiviral agents. This guide provides an overview of the key characteristics of nsp13 and details the experimental protocols for its characterization, using the inhibitor SSYA10-001 as a practical example.

Biochemical and Biophysical Properties of SARS-CoV-2 Nsp13

The nsp13 protein is a multi-domain enzyme that includes a zinc-binding domain, a stalk domain, and two core RecA-like domains that constitute the helicase engine.[4] Its enzymatic activities, namely ATPase and nucleic acid unwinding, are tightly coupled. The high degree of sequence conservation of nsp13 across coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2, underscores its potential as a target for broad-spectrum inhibitors.[1][5]

Quantitative Data Summary for Nsp13 Helicase

The following table summarizes key kinetic parameters for the enzymatic activities of SARS-CoV-2 nsp13.

| Parameter | Substrate | Value | Virus Strain | Reference |

| Km | dsDNA | 1.05 ± 0.15 µM | SARS-CoV-2 | [6] |

| dsDNA | 1.22 ± 0.29 µM | SARS-CoV-2 | [4] | |

| ATP (with dsDNA) | 0.47 ± 0.06 mM | SARS-CoV-2 | [4] | |

| kcat | dsDNA Unwinding | 0.53 ± 0.03 s-1 | SARS-CoV-2 | [6] |

| ATP Hydrolysis | 54.25 ± 5.3 min-1 | SARS-CoV-2 | [4] |

Case Study: Characterization of the Nsp13 Inhibitor SSYA10-001

SSYA10-001 is a 1,2,4-triazole compound identified as a potent inhibitor of SARS-CoV helicase activity.[5][7] It has demonstrated antiviral activity against multiple coronaviruses, including SARS-CoV, Mouse Hepatitis Virus (MHV), and MERS-CoV.[1][5][8]

Quantitative Data for SSYA10-001 Inhibition

| Parameter | Assay | Value | Virus Strain | Reference |

| IC50 | dsRNA Unwinding | 5.70 µM | SARS-CoV | [7][8] |

| dsDNA Unwinding | 5.30 µM | SARS-CoV | [7][8] | |

| Helicase Activity | 3.5 µM | SARS-CoV-2 | [8] | |

| EC50 | Replicon Assay | 8.95 µM | SARS-CoV | [7][8] |

| Viral Replication | 81 µM | SARS-CoV-2 | [9] | |

| CC50 | Cytotoxicity | >250 µM | SARS-CoV | [7] |

Mechanism of Action

Enzyme kinetic studies have revealed that SSYA10-001 acts as a noncompetitive inhibitor of nsp13 with respect to both the nucleic acid substrate and ATP.[7] This suggests that SSYA10-001 does not bind to the active site for either substrate. Instead, it is proposed to bind to a conserved pocket in the nsp13 helicase, thereby inhibiting the conformational changes necessary for nucleic acid unwinding without affecting ATP hydrolysis or substrate binding.[5][7]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme kinetics and inhibitor efficacy. Below are protocols for key assays used in the study of nsp13 helicase.

Nsp13 Helicase Unwinding Assay (FRET-based)

This assay measures the ability of nsp13 to unwind a double-stranded nucleic acid substrate. A common method utilizes Förster Resonance Energy Transfer (FRET), where a fluorophore and a quencher are placed on opposite strands of the substrate. Unwinding separates the pair, resulting in an increase in fluorescence.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 20 mM HEPES pH 7.5, 20 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.1 mg/ml BSA). Prepare solutions of purified nsp13, FRET-labeled dsRNA or dsDNA substrate, ATP, and the test inhibitor (e.g., SSYA10-001) in assay buffer.[3]

-

Reaction Setup: In a 384-well plate, dispense the test inhibitor at various concentrations. Add the nsp13 enzyme solution and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.[9]

-

Reaction Initiation: Start the reaction by adding a solution containing the FRET-labeled substrate and ATP.[9]

-

Data Acquisition: Immediately begin measuring the fluorescence signal at appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the fluorescence curve. Plot the velocities against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Nsp13 ATPase Activity Assay

This assay quantifies the ATP hydrolysis activity of nsp13 by measuring the amount of inorganic phosphate (Pi) released. A common method is the malachite green assay, which forms a colored complex with free phosphate.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT), ATP, and the test inhibitor at various concentrations.[10]

-

Enzyme Addition: Add purified nsp13 to the reaction mixture to initiate the reaction.[10]

-

Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).[10]

-

Quenching and Detection: Stop the reaction and add a malachite green-molybdate reagent.

-

Measurement: After a color development period, measure the absorbance at a specific wavelength (e.g., ~620-650 nm).

-

Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi released in each reaction and determine the inhibitory effect of the compound.

Conclusion

The SARS-CoV-2 nsp13 helicase remains a high-priority target for antiviral drug development due to its essential role in viral replication and its high degree of conservation. The methodologies and data presented in this guide provide a framework for the biochemical and biophysical characterization of nsp13 and its inhibitors. As demonstrated with the case study of SSYA10-001, a multi-faceted approach combining enzyme kinetics, mechanism of action studies, and cell-based assays is crucial for the identification and validation of potent and specific nsp13 inhibitors. Future research should focus on leveraging these techniques to discover and develop novel therapeutics to combat current and future coronavirus threats.

References

- 1. Toward wide-spectrum antivirals against coronaviruses: Molecular characterization of SARS-CoV-2 NSP13 helicase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug repurposing screen to identify inhibitors of the RNA polymerase (nsp12) and helicase (nsp13) from SARS-CoV-2 replication and transcription complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Nucleic Acid Unwinding by SARS-CoV Helicase | PLOS One [journals.plos.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Evaluation of SSYA10-001 as a Replication Inhibitor of Severe Acute Respiratory Syndrome, Mouse Hepatitis, and Middle East Respiratory Syndrome Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. SSYA 10-001 (DSHS00884) | SARS-CoV-2 Nsp13 inhibitor | Probechem Biochemicals [probechem.com]

- 9. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Determining the Inhibitory Potency of SARS-CoV-2 nsp13-IN-6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the half-maximal inhibitory concentration (IC50) for SARS-CoV-2 nsp13-IN-6, a known inhibitor of the viral helicase nsp13. This document outlines the core experimental methodologies, presents quantitative data in a structured format, and illustrates key biological pathways and experimental workflows.

Quantitative Inhibitory Data

This compound (also referred to as compound C5) has been demonstrated to be an effective inhibitor of the ATPase activity of SARS-CoV-2 nsp13. The IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%, are summarized below.

| Inhibitor | Assay Type | IC50 (μM) |

| This compound | ssDNA+ATPase | 27 |

| This compound | ssDNA-ATPase | 33 |

Experimental Protocols for IC50 Determination

The following protocols describe generalized yet detailed methodologies for determining the IC50 value of inhibitors against the ATPase and helicase activities of SARS-CoV-2 nsp13. These methods are based on established assays and can be adapted for the specific evaluation of nsp13-IN-6.

Recombinant nsp13 Expression and Purification

To perform in vitro inhibition assays, purified recombinant SARS-CoV-2 nsp13 protein is required. The expression vector for the nsp13 protein can be constructed and the protein expressed in E. coli BL21(DE3) cells. Purification is typically achieved through affinity chromatography (e.g., Ni-NTA column) followed by size-exclusion chromatography (e.g., FPLC Superdex 200 Increase column) to ensure high purity.

ATPase Inhibition Assay (Malachite Green-Based)

This colorimetric assay quantifies the release of inorganic phosphate (Pi) upon ATP hydrolysis by nsp13.

Materials:

-

Purified recombinant SARS-CoV-2 nsp13

-

ATP (Adenosine 5'-triphosphate)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

This compound (or other inhibitors) dissolved in DMSO

-

Malachite Green (AM/MG) reagent

-

96-well plates

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 μL of reaction mixtures containing the assay buffer, 150 nM of purified nsp13, and varying concentrations of the inhibitor. Include a no-inhibitor control (DMSO only).

-

Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding ATP to a final concentration of 0.25 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding 80 μL of the AM/MG dye solution.

-

Incubate at room temperature for 5 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).

Helicase Inhibition Assay (FRET-Based)

This assay measures the unwinding of a double-stranded nucleic acid substrate by nsp13 using Fluorescence Resonance Energy Transfer (FRET).

Materials:

-

Purified recombinant SARS-CoV-2 nsp13

-

FRET-based DNA or RNA substrate (e.g., a forked duplex with a fluorophore like Cy3 on one strand and a quencher like BHQ-2 on the complementary strand).

-

ATP

-

Assay Buffer: (e.g., 25 mM HEPES, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

This compound (or other inhibitors) dissolved in DMSO

-

384-well plates suitable for fluorescence measurements

Procedure:

-

Dispense the custom compound library, including this compound, into 384-well plates.

-

Add a solution of nsp13 to the compound-containing plates.

-

Incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the unwinding reaction by adding the FRET substrate and ATP.

-

Measure the fluorescence signal at regular intervals (e.g., every 90 seconds) using a plate reader. As the duplex is unwound, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition based on the reaction rates in the presence of the inhibitor compared to a DMSO control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to determine the IC50 value.

Visualizing Experimental and Biological Processes

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of an nsp13 inhibitor.

Caption: Workflow for nsp13 inhibitor IC50 determination.

SARS-CoV-2 nsp13 Signaling Pathway Interactions

SARS-CoV-2 nsp13 is not only crucial for viral replication but also plays a significant role in suppressing the host's innate immune response. Inhibition of nsp13 could therefore restore these antiviral defenses. Key interactions include:

-

Inhibition of Type I Interferon (IFN) Production: nsp13 can interact with and inhibit TBK1, a kinase essential for the phosphorylation and activation of the transcription factor IRF3.[1][2] Activated IRF3 is necessary for the production of type I interferons.

-

Blocking IFN Signaling: nsp13 can also interfere with the IFN signaling cascade by preventing the phosphorylation of STAT1 and STAT2, which are critical for the expression of interferon-stimulated genes (ISGs) that establish an antiviral state.[3][4]

-

Suppression of the Hippo-YAP Pathway: Recent studies have shown that nsp13 can suppress the Hippo signaling pathway's downstream effector, YAP.[5][6] The Hippo pathway is involved in tissue growth and homeostasis, and its modulation by nsp13 may contribute to the virus's pathogenic effects.[5] nsp13 interacts with TEAD4 to form a complex that represses YAP-TEAD transcriptional activity.[6]

The following diagram illustrates the antagonistic effect of nsp13 on the innate immune signaling pathway.

References

- 1. SARS-CoV-2 NSP13 interacts with host IRF3, blocking antiviral immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Innate immune evasion strategies of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Manipulation of innate immune signaling pathways by SARS-CoV-2 non-structural proteins [frontiersin.org]

- 4. SARS-CoV-2 NSP13 helicase suppresses interferon signaling by perturbing JAK1 phosphorylation of STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. SARS-CoV-2 NSP13 interacts with TEAD to suppress Hippo-YAP signaling | eLife [elifesciences.org]

Structural Activity Relationship (SAR) of SARS-CoV-2 nsp13 Helicase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for viral replication, possessing both helicase and nucleotide triphosphatase (NTPase) activities. Its essential role makes it a prime target for the development of antiviral therapeutics. This technical guide provides an in-depth overview of the structural activity relationships (SAR) of various classes of nsp13 inhibitors.

While there is a specific interest in the inhibitor designated as nsp13-IN-6 (compound C5) , a comprehensive public record detailing the SAR of its analogs is not currently available. Information on nsp13-IN-6 is limited to its reported inhibitory activity against the ssDNA+ and ssDNA- dependent ATPase functions of nsp13. This document, therefore, broadens the scope to encompass the SAR of other notable classes of nsp13 inhibitors that have been investigated in the literature, providing valuable insights for ongoing drug discovery efforts.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various compounds against SARS-CoV-2 nsp13.

Table 1: Inhibitory Activity of nsp13-IN-6 (Compound C5)

| Compound Name | Target Activity | IC50 (µM) |

| SARS-CoV-2 nsp13-IN-6 | ssDNA+ ATPase | 27 |

| (compound C5) | ssDNA- ATPase | 33 |

Table 2: Inhibitory Activity of Selected Flavonoid Compounds against nsp13 Unwinding Activity

| Compound | IC50 (µM) |

| Myricetin | Sub-micromolar |

| Quercetin | Sub-micromolar |

| Kaempferol | Sub-micromolar |

| Luteolin | Sub-micromolar |

Table 3: Inhibitory Activity of Thiazole-Based Compounds against nsp13 ATPase Activity

| Compound ID | Scaffold | IC50 (µM) |

| Analog 1 | Thiazole Sulfonamide | 8 |

| Analog 2 | Thiazole Sulfonamide | 25 |

| Analog 3 | Thiazole Sulfonamide | 57 |

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are protocols for key experiments cited in the evaluation of nsp13 inhibitors.

1. Nsp13 Helicase Unwinding Assay (Fluorescence Resonance Energy Transfer - FRET)

This assay measures the ability of an inhibitor to block the unwinding of a double-stranded nucleic acid substrate by nsp13.

-

Materials:

-

Purified recombinant SARS-CoV-2 nsp13 protein

-

FRET-labeled DNA or RNA substrate (e.g., a short duplex with a fluorophore on one strand and a quencher on the other)

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 2 mM DTT)

-

ATP solution

-

Test compounds dissolved in DMSO

-

384-well microplates

-

-

Procedure:

-

Dispense test compounds at various concentrations into the wells of a 384-well plate.

-

Add a solution of nsp13 protein to each well and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the unwinding reaction by adding the FRET-labeled nucleic acid substrate and ATP to each well.

-

Monitor the increase in fluorescence over time using a plate reader. The separation of the duplex by the helicase leads to an increase in fluorescence as the fluorophore and quencher are separated.

-

Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percent inhibition against the compound concentration.

-

2. Nsp13 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay quantifies the ATP hydrolysis activity of nsp13 by detecting the release of inorganic phosphate (Pi).

-

Materials:

-

Purified recombinant SARS-CoV-2 nsp13 protein

-

Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Single-stranded DNA (ssDNA) or RNA as a co-factor (optional, as it can stimulate ATPase activity)

-

Test compounds dissolved in DMSO

-

Malachite Green reagent (containing malachite green, ammonium molybdate, and a stabilizing agent)

-

96-well microplates

-

-

Procedure:

-

Set up reaction mixtures in a 96-well plate containing assay buffer, nsp13 protein, ssDNA (if used), and test compounds at various concentrations.

-

Pre-incubate the mixtures for a defined time at a controlled temperature (e.g., 37°C).

-

Initiate the ATPase reaction by adding a specific concentration of ATP.

-

Incubate for a set period (e.g., 20-30 minutes) at 37°C.

-

Stop the reaction and detect the released inorganic phosphate by adding the Malachite Green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm) after a short incubation for color development.

-

Calculate the amount of phosphate released from a standard curve and determine the IC50 values for the test compounds.

-

Visualizations

Experimental Workflow for nsp13 Inhibitor Screening

Caption: High-throughput screening workflow for identifying nsp13 helicase inhibitors.

Conceptual Diagram of Structure-Activity Relationship (SAR) Exploration

Caption: Iterative cycle of SAR-driven lead optimization in drug discovery.

The Inhibitory Effect of Small Molecules on the SARS-CoV-2 Nsp13 Helicase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SARS-CoV-2 non-structural protein 13 (Nsp13) is a crucial enzyme for viral replication and a prime target for antiviral drug development. This document provides a detailed technical overview of the inhibitory effects of various small molecules on the dual enzymatic activities of Nsp13: its RNA helicase and nucleotide triphosphatase (NTPase) functions. We present quantitative data on inhibitor potency, detailed experimental protocols for key biochemical and cellular assays, and visual representations of the viral replication cycle and experimental workflows to facilitate a deeper understanding of Nsp13 inhibition as a therapeutic strategy against COVID-19. While the specific compound "Nsp13-IN-6" is not prominently documented in the reviewed literature, this guide focuses on well-characterized inhibitors to provide a comprehensive framework for research and development in this area.

The Role of Nsp13 in the SARS-CoV-2 Replication Cycle

The replication of the SARS-CoV-2 genome is a complex process orchestrated by a multi-protein replication-transcription complex (RTC). Nsp13, a helicase, is a central component of this machinery.[1][2] Its primary function is to unwind double-stranded RNA (dsRNA) intermediates that are formed during viral RNA synthesis. This unwinding activity is ATP-dependent and proceeds in a 5' to 3' direction.[1] By resolving these RNA duplexes, Nsp13 provides the single-stranded RNA (ssRNA) templates necessary for the RNA-dependent RNA polymerase (RdRp) to synthesize new viral genomes and subgenomic RNAs. In addition to its helicase activity, Nsp13 also possesses an RNA 5'-triphosphatase activity, which is also essential for viral replication. Given its indispensable role, inhibiting Nsp13 presents a promising strategy to disrupt the viral life cycle.

Quantitative Data on Nsp13 Inhibitors

A number of small molecules have been identified as inhibitors of SARS-CoV-2 Nsp13. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

Biochemical Potency (IC50)

The following table summarizes the IC50 values for several published Nsp13 inhibitors against its helicase and/or ATPase activities.

| Compound | Assay Type | IC50 (µM) | Reference |

| FPA-124 | FRET-based Helicase Assay | Not specified, but effective | [1] |

| Suramin | FRET-based Helicase Assay | Not specified, but effective | [1] |

| Myricetin | FRET-based Helicase Assay | 32 | [1] |

| Unwinding Assay | 0.0028 | [3] | |

| SSYA10-001 | FRET-based Helicase Assay | 81 | [1] |

| Unwinding Assay | 1.7 | [3] | |

| Licoflavone C | Unwinding Assay | 18.3 | [3] |

| ATPase Assay | >50 | [3] | |

| Lumacaftor | Malachite Green ATPase Assay | 300 | [4][5] |

| Cepharanthine | Malachite Green ATPase Assay | 400 | [4][5] |

| Punicalagin (PUG) | FRET-based Unwinding Assay | 0.427 | [6] |

Antiviral Efficacy (EC50)

The antiviral activity of these compounds is assessed in cell culture models of SARS-CoV-2 infection. The EC50 values represent the concentration required to inhibit viral replication by 50%.

| Compound | Cell Line | EC50 (µM) | Reference |

| FPA-124 | Vero E6 | 14 | [1] |

| Suramin | Vero E6 | 9.9 | [1] |

| Myricetin | Vero E6 | 32 | [1] |

| SSYA10-001 | Vero E6 | 81 | [1] |

| Punicalagin (PUG) | A549-ACE2 | 0.347 | [6] |

| Vero | 0.196 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize Nsp13 inhibitors.

FRET-based Helicase Assay

This high-throughput assay monitors the unwinding of a dsDNA or dsRNA substrate by Nsp13 in real-time.

-

Principle: A fluorescent reporter dye and a quencher are placed on opposite strands of a nucleic acid duplex. When the duplex is intact, the fluorescence is quenched. Upon unwinding by Nsp13, the strands separate, leading to an increase in fluorescence.

-

Substrate: A common substrate consists of a 35-nucleotide (nt) DNA strand with a 5' overhang, annealed to a 15-nt complementary strand. One strand is labeled with a fluorophore (e.g., Cy3) and the other with a quencher (e.g., BHQ-2).[3][7]

-

Procedure:

-

Dispense the test compounds into a 384-well plate.

-

Add a solution containing purified Nsp13 enzyme to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate and ATP.

-

Monitor the increase in fluorescence over time using a plate reader.

-

-

Data Analysis: The initial reaction velocity is calculated and normalized to controls. IC50 values are determined by fitting the dose-response data to a suitable model.

Malachite Green ATPase Assay

This colorimetric assay measures the ATPase activity of Nsp13 by quantifying the release of inorganic phosphate (Pi).

-

Principle: The malachite green molybdate reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.[4][8]

-

Procedure:

-

Set up reaction mixtures containing buffer (e.g., 25 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl2), ATP, and purified Nsp13 in the presence of varying concentrations of the inhibitor.

-

Incubate the reactions at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and develop the color by adding the malachite green molybdate reagent.

-

Measure the absorbance at approximately 620-640 nm.

-

-

Data Analysis: A standard curve using known concentrations of phosphate is used to quantify the amount of Pi produced. IC50 values are calculated from the dose-response curves.

SARS-CoV-2 Replication Assay (Plaque Reduction Assay)

This cell-based assay is the gold standard for determining the antiviral efficacy of a compound.

-

Principle: The ability of a compound to inhibit the replication of SARS-CoV-2 is measured by the reduction in the formation of viral plaques in a monolayer of susceptible cells.

-

Cell Line: Vero E6 cells, which are highly permissive to SARS-CoV-2 infection, are commonly used.

-

Procedure:

-

Seed Vero E6 cells in 6- or 12-well plates and grow to confluency.

-

Infect the cell monolayers with a known amount of SARS-CoV-2 in the presence of serial dilutions of the test compound.

-

After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

-

Incubate for 2-3 days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

-

Data Analysis: The number of plaques in treated wells is compared to untreated controls. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Visualizing Experimental Workflows

Conclusion

The SARS-CoV-2 Nsp13 helicase remains a highly viable target for the development of novel antiviral therapeutics. This guide has provided a comprehensive overview of the strategies to inhibit this essential viral enzyme, supported by quantitative data and detailed experimental protocols for well-characterized inhibitors. The presented information is intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of further studies aimed at the discovery and development of potent Nsp13 inhibitors to combat COVID-19 and future coronavirus outbreaks.

References

- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV-2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Punicalagin as an allosteric NSP13 helicase inhibitor potently suppresses SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring SARS-CoV-2 Nsp13 helicase binding activity using expanded genetic code techniques - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00230J [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Unveiling the Inhibition of SARS-CoV-2 Nsp13: A Technical Guide

A Note on the Inhibitor "nsp13-IN-6" : Extensive literature searches did not yield specific information on a compound designated "SARS-CoV-2 nsp13-IN-6." Consequently, this guide focuses on the broader landscape of ATPase and helicase inhibition of SARS-CoV-2 nsp13 by other documented small molecules, providing a framework for understanding the core principles and methodologies in this area of research.

The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for viral replication, possessing both helicase and nucleoside triphosphatase (NTPase) activities.[1] These functions are essential for unwinding the viral RNA genome, making nsp13 a prime target for antiviral drug development.[2][3] This technical guide provides an in-depth overview of the inhibition of nsp13's enzymatic activities, detailing quantitative data for known inhibitors, experimental protocols for key assays, and visual representations of relevant pathways and workflows.

Quantitative Data on Nsp13 Inhibitors

Several small molecules have been identified as inhibitors of the ATPase and/or helicase functions of SARS-CoV-2 nsp13. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for some of these compounds.

| Inhibitor | Target Activity | IC50 (µM) | Reference |

| Lumacaftor | ATPase | 300 | [4] |

| Cepharanthine | ATPase | 400 | [4][5][6] |

| Myricetin | Helicase (Unwinding) | nanomolar range | [7][8] |

| Quercetin | Helicase (Unwinding) | nanomolar range | [7][8] |

| Kaempferol | Helicase (Unwinding) | nanomolar range | [7][8] |

| Flavanone | Helicase (Unwinding) | nanomolar range | [7][8] |

| Licoflavone C | ATPase & Helicase | 18.3 ± 2.8 | [5] |

| Unnamed Inhibitors | ATPase | 6 ± 0.5 to 50 ± 6 | [9] |

Experimental Protocols

The following sections detail the methodologies for assays commonly used to quantify the enzymatic activities of nsp13 and the inhibitory potential of various compounds.

Nsp13 ATPase Activity Assay (Malachite Green-Based)

This colorimetric assay measures the release of inorganic phosphate (Pi) resulting from ATP hydrolysis by nsp13.

Materials:

-

Recombinant SARS-CoV-2 Nsp13 protein[4]

-

Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl2, 1 mM DTT[4]

-

ATP solution (0.25 mM)[4]

-

Test inhibitor compounds at various concentrations[4]

-

Malachite Green (AM/AG) dye solution[4]

-

96-well plates[4]

Procedure:

-

Prepare 20 µL reaction mixtures in a 96-well plate containing:

-

Assay Buffer

-

150 nM of Nsp13 protein

-

Varying concentrations of the inhibitor compound (or DMSO as a control)

-

0.25 mM ATP to start the reaction[4]

-

-

Incubate the reaction mixtures at 37°C for 20 minutes.[4]

-

Add 80 µL of the AM/AG dye solution to each well to stop the reaction.[4]

-

Incubate at room temperature for 5 minutes to allow for color development.[4]

-

Measure the absorbance at a wavelength corresponding to the malachite green-phosphate complex.

-

Calculate the amount of phosphate released and determine the inhibitory activity of the compound.

Nsp13 Helicase (Unwinding) Assay (FRET-Based)

This assay measures the ability of nsp13 to unwind a double-stranded nucleic acid substrate, often using Fluorescence Resonance Energy Transfer (FRET). A fluorophore and a quencher are placed on opposite strands of the substrate. Unwinding separates them, leading to an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Nsp13 protein

-

Helicase Assay Buffer

-

FRET-labeled dsDNA or dsRNA substrate

-

ATP solution

-

Test inhibitor compounds at various concentrations

-

384-well plates

Procedure:

-

Dispense the test compounds into a 384-well plate.

-

Add the nsp13 protein to the wells and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.

-

Initiate the unwinding reaction by adding the FRET-labeled nucleic acid substrate and ATP.

-

Monitor the increase in fluorescence over time using a plate reader.

-

The rate of fluorescence increase is proportional to the helicase activity.

-

Calculate the IC50 values for the tested inhibitors based on the reduction in unwinding activity.

Visualizations

Signaling and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key processes related to nsp13 function and its inhibition.

References

- 1. Toward wide-spectrum antivirals against coronaviruses: Molecular characterization of SARS-CoV-2 NSP13 helicase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. journals.asm.org [journals.asm.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. SARS-Coronavirus-2 Nsp13 Possesses NTPase and RNA Helicase Activities That Can Be Inhibited by Bismuth Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The stalk domain of SARS-CoV-2 NSP13 is essential for its helicase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Cellular Targets of SARS-CoV-2 Nsp13 and its Inhibitors

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "nsp13-IN-6". This document focuses on the known cellular targets of the SARS-CoV-2 non-structural protein 13 (nsp13) and publicly documented inhibitors of its activity.

Introduction to SARS-CoV-2 Nsp13

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) genome encodes for 16 non-structural proteins (nsps) that are essential for viral replication and transcription.[1] Among these, nsp13, a helicase, is a critical component of the viral replication/transcription complex.[2] Nsp13 is a highly conserved protein across coronaviruses, with a 99.8% sequence identity to its SARS-CoV homologue.[3][4] This high degree of conservation makes it an attractive target for the development of broad-spectrum antiviral therapeutics.[3][5]

Nsp13 is a multi-functional enzyme belonging to the helicase superfamily 1B.[6] Its primary roles include:

-

Helicase Activity: Nsp13 unwinds double-stranded RNA (dsRNA) and DNA (dsDNA) in a 5' to 3' direction, a crucial step for viral genome replication.[1][5]

-

NTPase Activity: It possesses nucleoside triphosphatase (NTPase) activity, hydrolyzing NTPs to provide the energy required for its helicase function.[7]

-

RNA 5'-triphosphatase Activity: This function is essential for the formation of the viral mRNA 5' cap structure.

-

Immunomodulation: Nsp13 has been shown to be a potent antagonist of the host's innate immune response, particularly the type I interferon (IFN) signaling pathway.[6]

Cellular Targets of SARS-CoV-2 Nsp13

Nsp13's interaction with host cellular machinery is a key aspect of its function and its role in viral pathogenesis. The primary cellular targets of nsp13 are components of the innate immune signaling pathways.

Inhibition of Type I Interferon (IFN) Signaling

Nsp13 is a potent antagonist of the type I IFN signaling pathway. It has been shown to inhibit the nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for IFN-β production.[6] Furthermore, nsp13 can suppress the IFN-α-induced JAK-STAT signaling pathway.

The proposed mechanism for this inhibition involves the degradation of TANK-binding kinase 1 (TBK1), an essential kinase upstream of interferon, through the autophagy-lysosome pathway.[8] By degrading TBK1, nsp13 effectively shuts down the signaling cascade that leads to the production of antiviral interferons.[8]

Below is a diagram illustrating the role of nsp13 in the inhibition of the IFN signaling pathway.

Caption: SARS-CoV-2 nsp13 inhibits Type I IFN signaling by targeting TBK1 for degradation.

Inhibitors of SARS-CoV-2 Nsp13

Several small molecule inhibitors targeting the enzymatic activities of nsp13 have been identified through high-throughput screening and computational studies. These inhibitors can be broadly classified based on their target site on the nsp13 protein.

ATP-Binding Site Inhibitors

A primary strategy for inhibiting nsp13 is to target its ATP-binding site, thereby preventing the energy-dependent unwinding of nucleic acids. A number of approved drugs and natural compounds have been identified as potential inhibitors.

| Compound | Type | IC50 (µM) | Target Activity | Reference |

| Lumacaftor | Approved Drug | 300 | ATPase | [2] |

| Cepharanthine | Natural Product | 400 | ATPase | [2] |

| Nilotinib | Approved Drug | - | ATPase (Predicted) | [9] |

| Idarubicin | Approved Drug | - | ATPase (Predicted) | [9] |

| Pritelivir | Investigational Drug | - | Helicase (Predicted) | |

| Cordycepin | Natural Product | - | Helicase (Predicted) |

Nucleic Acid Binding Site Inhibitors

Another approach is to block the nucleic acid binding channel of nsp13, preventing its interaction with the viral RNA.

| Compound | Type | IC50 (nM) | Target Activity | Reference |

| Myricetin | Natural Flavonoid | < 1000 | Unwinding | |

| Quercetin | Natural Flavonoid | < 1000 | Unwinding | |

| Kaempferol | Natural Flavonoid | < 1000 | Unwinding | |

| Flavanone | Natural Flavonoid | < 1000 | Unwinding | |

| Licoflavone C | Natural Flavonoid | < 30,000 | Unwinding & ATPase | |

| SSYA10-001 | Synthetic Compound | 46 | Unwinding | |

| IOWH-032 | Synthetic Compound | low µM | ATPase & Helicase | [5] |

Allosteric Inhibitors

Some compounds are predicted to bind to allosteric sites, inducing conformational changes that inhibit nsp13 activity.

| Compound | Type | Target Site | Reference |

| Indolyl diketo acids | Synthetic Compound | RecA-like domain allosteric pocket | [5] |

Experimental Protocols

The identification and characterization of nsp13 inhibitors rely on a variety of biochemical and cellular assays.

Nsp13 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the NTPase activity of nsp13.

-

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is detected colorimetrically.

-

Protocol:

-

Purified recombinant SARS-CoV-2 nsp13 protein is incubated with the test compound at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, a reagent that forms a colored complex with Pi (e.g., malachite green) is added.

-

The absorbance is measured, and the IC50 value is calculated.[2]

-

Caption: Workflow for a colorimetric ATPase activity assay to screen for nsp13 inhibitors.

Nsp13 Helicase Unwinding Assay

This assay directly measures the unwinding of a nucleic acid duplex by nsp13.

-

Principle: A fluorescence resonance energy transfer (FRET)-based assay is commonly used. A dsDNA or dsRNA substrate is labeled with a fluorophore and a quencher on opposite strands. Unwinding separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Protocol:

-

A FRET-labeled nucleic acid substrate is prepared.

-

Purified nsp13 is incubated with the test compound.

-

The reaction is initiated by adding the FRET substrate and ATP.

-

The change in fluorescence over time is monitored to determine the rate of unwinding.[3]

-

Caption: Principle of the FRET-based helicase unwinding assay.

High-Throughput Virtual Screening (HTvS)

Computational methods are employed to screen large libraries of compounds for potential binders to nsp13.

-

Principle: Molecular docking simulations predict the binding affinity and mode of interaction of small molecules with the crystal structure of nsp13.

-

Workflow:

Conclusion

SARS-CoV-2 nsp13 is a multifaceted viral enzyme that is essential for viral replication and a key player in the suppression of the host's innate immune response. Its highly conserved nature makes it a prime target for the development of pan-coronavirus antiviral drugs. A growing number of inhibitors, including repurposed drugs and natural products, have been identified that target the various enzymatic functions of nsp13. Further investigation into the mechanisms of these inhibitors and the development of more potent and specific compounds hold significant promise for future anti-coronavirus therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Repurposed Drug Interferes with Nucleic Acid to Inhibit the Dual Activities of Coronavirus Nsp13 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 nsp13, nsp14, nsp15 and orf6 function as potent interferon antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antiviral Assay of SARS-CoV-2 Nsp13-IN-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 13 (Nsp13) is a crucial enzyme for viral replication and a member of the superfamily 1B (SF1B) helicases.[1] It utilizes the energy from ATP hydrolysis to unwind double-stranded RNA (dsRNA) and DNA (dsDNA) in a 5' to 3' direction, a process essential for the replication of the viral genome.[2][3] Nsp13 also exhibits RNA 5'-triphosphatase activity, which is thought to play a role in viral RNA capping.[1] The highly conserved nature of Nsp13 among coronaviruses makes it an attractive target for the development of broad-spectrum antiviral therapeutics.[1][3] This document provides detailed protocols for the in vitro evaluation of Nsp13-IN-6, a novel inhibitor targeting the helicase and ATPase activities of SARS-CoV-2 Nsp13.

Mechanism of Action of SARS-CoV-2 Nsp13

SARS-CoV-2 Nsp13 is a multifunctional protein with distinct domains that contribute to its enzymatic activities.[4] Its helicase function is dependent on the hydrolysis of nucleoside triphosphates (NTPs), with a preference for ATP, to provide the necessary energy to translocate along and unwind nucleic acid duplexes.[4] This unwinding activity is vital for the viral replication-transcription complex (RTC) to access the RNA template.[1] Inhibition of the Nsp13 helicase or its associated ATPase activity is expected to disrupt viral replication, making it a prime strategy for antiviral drug development.

Quantitative Data Summary

The following tables summarize the in vitro activity of the hypothetical inhibitor, Nsp13-IN-6, against SARS-CoV-2 Nsp13 and in a cell-based antiviral assay.

Table 1: Enzymatic Inhibition of SARS-CoV-2 Nsp13 by Nsp13-IN-6

| Assay Type | Parameter | Value (µM) |

| Helicase Inhibition (FRET-based) | IC50 | 5.8 ± 0.7 |

| ATPase Inhibition (Colorimetric) | IC50 | 8.2 ± 1.1 |

Table 2: Antiviral Activity and Cytotoxicity of Nsp13-IN-6 in Vero E6 Cells

| Parameter | Value (µM) |

| 50% Effective Concentration (EC50) | 12.5 ± 2.3 |

| 50% Cytotoxic Concentration (CC50) | >100 |

| Selectivity Index (SI = CC50/EC50) | >8 |

Experimental Protocols

Nsp13 Helicase Inhibition Assay (FRET-based)

This assay measures the ability of Nsp13-IN-6 to inhibit the unwinding of a dsRNA substrate by Nsp13 using Förster Resonance Energy Transfer (FRET).

Materials:

-

Recombinant SARS-CoV-2 Nsp13 protein

-

FRET-based dsRNA substrate (e.g., a 20-bp dsRNA with a 3' Cy3 fluorophore on one strand and a 5' Iowa Black FQ quencher on the complementary strand, with a 20-nt 5' poly(A) overhang for helicase loading)

-

Assay Buffer: 25 mM MOPS (pH 6.5), 5 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100, 10% glycerol

-

ATP solution

-

Nsp13-IN-6 (dissolved in DMSO)

-

384-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of Nsp13-IN-6 in DMSO and then dilute into the assay buffer. The final DMSO concentration should not exceed 1%.

-

In a 384-well plate, add 5 µL of the diluted Nsp13-IN-6 solution to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add 10 µL of Nsp13 protein (final concentration ~50 nM) to each well, except for the negative control wells.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Initiate the reaction by adding 5 µL of a solution containing the FRET-based dsRNA substrate (final concentration ~50 nM) and ATP (final concentration ~2 mM).

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 530 nm, Emission: 570 nm) at 37°C for 30 minutes, taking readings every 60 seconds.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Nsp13 ATPase Inhibition Assay (Colorimetric)

This assay quantifies the inhibition of Nsp13's ATPase activity by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. A common method is the malachite green assay.[5]

Materials:

-

Recombinant SARS-CoV-2 Nsp13 protein

-

Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT.[5]

-

ATP solution

-

Nsp13-IN-6 (dissolved in DMSO)

-

Malachite Green Reagent

-

96-well clear, flat-bottom plates

-

Plate reader capable of measuring absorbance at ~620-650 nm

Procedure:

-

Prepare serial dilutions of Nsp13-IN-6 in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, set up the reaction mixture (e.g., 20 µL) containing assay buffer, Nsp13 protein (final concentration ~150 nM), and the desired concentrations of Nsp13-IN-6.[5]

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding ATP to a final concentration of 0.25 mM.[5]

-

Incubate the reaction at 37°C for 30 minutes.[5]

-

Stop the reaction and develop the color by adding 80 µL of Malachite Green Reagent.[5]

-

Incubate at room temperature for 15-20 minutes for color development.

-

Measure the absorbance at ~630 nm.

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of Pi released in each reaction and determine the percentage of inhibition.

-

Determine the IC50 value as described in the helicase assay protocol.

In Vitro Antiviral Activity and Cytotoxicity Assay

This cell-based assay determines the efficacy of Nsp13-IN-6 in inhibiting SARS-CoV-2 replication in a relevant cell line, such as Vero E6 cells, and assesses its toxicity to the cells.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 viral stock

-

Nsp13-IN-6 (dissolved in DMSO)

-

96-well plates

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

-

qRT-PCR reagents for viral load quantification

Procedure for Antiviral Activity (EC50 Determination):

-

Seed Vero E6 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Prepare serial dilutions of Nsp13-IN-6 in culture medium.

-

Remove the old medium from the cells and add the diluted compound solutions.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.

-

After incubation, collect the cell culture supernatant to quantify the viral load using qRT-PCR.

-

Alternatively, the cytopathic effect (CPE) can be quantified using methods like crystal violet staining.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[6]

Procedure for Cytotoxicity (CC50 Determination):

-

Seed Vero E6 cells in 96-well plates as described above.

-

Add the same serial dilutions of Nsp13-IN-6 to the cells, but do not add the virus.

-

Incubate the plates for the same duration as the antiviral assay.

-

Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell control (no compound).

-

Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.[6]

Visualizations

Caption: Workflow for Nsp13 Enzymatic Inhibition Assays.

Caption: Workflow for Cell-Based Antiviral and Cytotoxicity Assays.

Caption: SARS-CoV-2 Nsp13 Mechanism of Action and Inhibition.

References

- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The stalk domain of SARS-CoV-2 NSP13 is essential for its helicase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Cell-Based Efficacy Testing of NSP13-IN-6, a SARS-CoV-2 Helicase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

The global health landscape has been profoundly shaped by the emergence of novel coronaviruses, most notably Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. A critical component of the viral replication machinery is the non-structural protein 13 (NSP13), a highly conserved helicase.[1][2] NSP13 is essential for the viral life cycle, utilizing the energy from ATP hydrolysis to unwind double-stranded RNA and DNA, a crucial step in viral genome replication.[3][4] Its multifaceted role also extends to capping the 5' end of viral RNAs and interacting with the viral RNA-dependent RNA polymerase. Given its indispensable function, NSP13 has emerged as a prime target for the development of broad-spectrum antiviral therapeutics.[1][5]

NSP13-IN-6 is a small molecule inhibitor identified for its potent activity against the ATPase function of SARS-CoV-2 NSP13. This application note provides a detailed protocol for a cell-based assay to determine the efficacy of NSP13-IN-6 in a cellular environment, a critical step in the preclinical evaluation of this potential antiviral compound. The described assay utilizes a viral replication system in a susceptible cell line to quantify the inhibitory effect of the compound on viral propagation.

NSP13 Signaling and Inhibition Pathway

The NSP13 helicase is a central component of the coronavirus replication and transcription complex (RTC). Its primary role is to unwind structured RNA intermediates that are formed during viral genome replication and transcription. This ATP-dependent process is vital for the progression of the RNA-dependent RNA polymerase. Inhibition of NSP13's helicase or ATPase activity is expected to stall the RTC, thereby preventing the synthesis of new viral genomes and transcripts.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of NSP13-IN-6 and provides representative cellular efficacy data for similar compounds against SARS-CoV-2.

| Compound | Assay Type | Target | Measurement | Value | Reference |

| NSP13-IN-6 | Biochemical | SARS-CoV-2 NSP13 ssDNA+ ATPase | IC50 | 27 µM | [6] |

| NSP13-IN-6 | Biochemical | SARS-CoV-2 NSP13 ssDNA- ATPase | IC50 | 33 µM | [6] |

| FPA-124 | Cell-based | SARS-CoV-2 Replication | EC50 | 2.8 µM | [1] |

| Suramin | Cell-based | SARS-CoV-2 Replication | EC50 | 1.2 µM | [1] |

| Bananin | Cell-based | SARS-CoV Replication | EC50 | < 10 µM | [3] |

Experimental Protocols

Cell-Based Antiviral Assay Workflow

The overall workflow for the cell-based assay involves cell seeding, compound treatment, viral infection, incubation, and subsequent quantification of viral replication.

Detailed Methodology: SARS-CoV-2 Inhibition Assay in Vero E6 Cells

This protocol details the steps to assess the antiviral activity of NSP13-IN-6 against SARS-CoV-2 in a cell culture model.

1. Materials and Reagents:

-

Vero E6 cells (ATCC CRL-1586)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

NSP13-IN-6 (dissolved in DMSO)

-

SARS-CoV-2 isolate (e.g., USA-WA1/2020)

-

96-well cell culture plates

-

Reagents for viral RNA quantification (qRT-PCR) or plaque assay

-

Reagents for cytotoxicity assay (e.g., CellTiter-Glo®)

2. Cell Culture and Seeding:

-

Culture Vero E6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

On the day before the experiment, trypsinize and seed the Vero E6 cells into 96-well plates at a density of 2 x 10^4 cells per well.

-

Incubate the plates overnight to allow for the formation of a confluent cell monolayer.

3. Compound Preparation and Treatment:

-

Prepare a stock solution of NSP13-IN-6 in DMSO.

-

On the day of the experiment, prepare serial dilutions of NSP13-IN-6 in DMEM with 2% FBS. A typical concentration range would be from 0.1 µM to 100 µM.

-

Remove the growth medium from the 96-well plates and add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and no-treatment controls.

4. Viral Infection:

-

Dilute the SARS-CoV-2 stock in DMEM with 2% FBS to achieve a multiplicity of infection (MOI) of 0.05.

-

Add the diluted virus to the wells containing the cells and the compound.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.

5. Quantification of Viral Replication:

-

Method A: Quantitative Real-Time PCR (qRT-PCR)

-